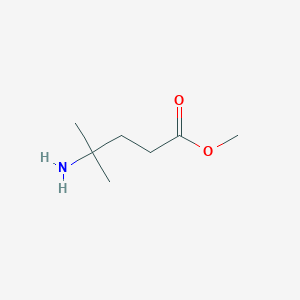

Methyl 4-amino-4-methylpentanoate

Beschreibung

BenchChem offers high-quality Methyl 4-amino-4-methylpentanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-amino-4-methylpentanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C7H15NO2 |

|---|---|

Molekulargewicht |

145.20 g/mol |

IUPAC-Name |

methyl 4-amino-4-methylpentanoate |

InChI |

InChI=1S/C7H15NO2/c1-7(2,8)5-4-6(9)10-3/h4-5,8H2,1-3H3 |

InChI-Schlüssel |

ACAWIJLJSWFILZ-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(CCC(=O)OC)N |

Herkunft des Produkts |

United States |

Foundational & Exploratory

"synthesis of methyl 4-amino-4-methylpentanoate"

This guide details the synthesis of methyl 4-amino-4-methylpentanoate (also known as the methyl ester of

Part 1: Strategic Analysis & Retrosynthesis

Target Molecule: Methyl 4-amino-4-methylpentanoate hydrochloride

CAS: 336612-05-6 (Methyl ester), 18367-51-4 (HCl salt approximation), 3235-46-9 (Free Acid)

Core Challenge: The primary amino group at the

Retrosynthetic Pathway

-

Target: Amino Ester Salt (Stable)

-

Precursor: 5,5-Dimethyl-2-pyrrolidone (Lactam)

-

Intermediate: Methyl 4-methyl-4-nitropentanoate

-

Starting Materials: 2-Nitropropane + Methyl Acrylate

Part 2: Detailed Synthetic Protocols

Method A: The "Nitro-Lactam" Route (Primary Recommendation)

This route uses cheap commodity chemicals and requires no exotic catalysts.

Step 1: Michael Addition (Formation of the Carbon Skeleton)

-

Reaction: Conjugate addition of 2-nitropropane to methyl acrylate.

-

Reagents: 2-Nitropropane, Methyl Acrylate, DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or Triton B.

| Parameter | Specification |

| Substrate Ratio | 1.0 eq 2-Nitropropane : 1.2 eq Methyl Acrylate |

| Catalyst | DBU (0.05 eq) or Triton B (40% in MeOH, 0.1 eq) |

| Solvent | Acetonitrile (MeCN) or Neat (if temp controlled) |

| Temperature | 60–80 °C |

| Time | 4–6 Hours |

| Yield | >90% |

-

Protocol:

-

Charge 2-nitropropane (89.1 g, 1.0 mol) and DBU (7.6 g, 0.05 mol) into a reactor.

-

Add methyl acrylate (103.3 g, 1.2 mol) dropwise over 1 hour. Caution: Exothermic.

-

Heat to reflux (approx. 80 °C) for 4 hours. Monitor by TLC or GC.

-

Cool to RT. Evaporate excess methyl acrylate under reduced pressure.

-

Workup: Dilute with Et2O, wash with 1N HCl (to remove DBU), then brine. Dry over MgSO4 and concentrate.

-

Product: Methyl 4-methyl-4-nitropentanoate (Pale yellow oil).

-

Step 2: Reductive Cyclization (Formation of the Lactam)

-

Reaction: Hydrogenation of the nitro group. The resulting amine spontaneously attacks the ester to close the ring.

-

Reagents:

(gas), Raney Nickel or Pd/C (10% loading).

| Parameter | Specification |

| Substrate | Methyl 4-methyl-4-nitropentanoate |

| Catalyst | Raney Nickel (approx. 10 wt%) |

| Solvent | Methanol (MeOH) |

| Pressure | 50–100 psi (3.5–7 bar) |

| Temperature | 50–60 °C |

| Yield | 85–90% |

-

Protocol:

-

Dissolve the nitro ester from Step 1 in MeOH (5 vol).

-

Add Raney Nickel (washed with MeOH). Safety: Ra-Ni is pyrophoric.

-

Hydrogenate in an autoclave/Parr shaker at 60 °C until

uptake ceases. -

Filter catalyst through Celite.

-

Concentrate filtrate. The residue will solidify or remain an oil depending on purity.

-

Purification: Recrystallize from Hexane/EtOAc or distill (bp ~105°C at 2 mmHg) to obtain pure 5,5-dimethyl-2-pyrrolidone .

-

Step 3: Acidic Ring Opening (Synthesis of Target)

-

Reaction: Methanolysis of the lactam driven by anhydrous HCl.

-

Reagents: 5,5-Dimethyl-2-pyrrolidone, Methanol, Thionyl Chloride (

) or Acetyl Chloride.

| Parameter | Specification |

| Reagent | Thionyl Chloride ( |

| Solvent | Anhydrous Methanol |

| Stoichiometry | 1.0 eq Lactam : 1.2–1.5 eq |

| Temperature | 0 °C |

| Yield | >95% (Quantitative) |

-

Protocol:

-

Cool anhydrous Methanol (10 vol) to 0 °C under

. -

Add

dropwise. Caution: Generates HCl gas and heat. -

Add 5,5-dimethyl-2-pyrrolidone (1.0 eq) to the methanolic HCl solution.

-

Heat to reflux (65 °C) for 6–12 hours. The acid prevents recyclization by protonating the amine.

-

Concentrate in vacuo to remove solvent and excess HCl.

-

Isolation: Triturate the residue with cold diethyl ether to precipitate the white solid.

-

Final Product: Methyl 4-amino-4-methylpentanoate hydrochloride.

-

Method B: Direct Esterification (From Commercial Acid)

If 4-amino-4-methylpentanoic acid (CAS 3235-46-9) is available.

-

Suspend the amino acid in Methanol (anhydrous).

-

Add Trimethylsilyl chloride (TMSCl, 2.5 eq) dropwise at RT.

-

Stir for 12–24 hours.

-

Concentrate to dryness to yield the HCl salt.

Part 3: Visualization & Mechanism

Synthesis Workflow Diagram

Caption: Step-wise synthesis from commodity precursors via the stable lactam intermediate.

Lactam Ring Opening Mechanism

Caption: Acid-mediated methanolysis "traps" the amine as a salt, preventing reversion to lactam.

Part 4: Quality Control & Safety

Analytical Data (Expected):

-

1H NMR (D2O/MeOD):

3.70 (s, 3H, -

Stability: The hydrochloride salt is hygroscopic but stable. The free base is unstable and will cyclize to the lactam within hours at room temperature. Always store as the HCl salt.

Safety Hazards:

-

2-Nitropropane: Potential carcinogen; handle in a fume hood.

-

Raney Nickel: Pyrophoric when dry. Keep wet/under solvent.

-

Thionyl Chloride: Reacts violently with water; releases toxic

and

References

-

Preparation of Amino Acid Methyl Esters: Li, J., Sha, Y. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1111-1119. Link

-

Michael Addition of Nitroalkanes: Ballini, R., et al. (2005). Nitroalkanes as Key Building Blocks for the Synthesis of Heterocyclic Derivatives. Current Organic Chemistry. Link

-

Lactam Synthesis via Reduction: Organic Syntheses, Coll. Vol. 6, p. 615 (1988); Vol. 60, p. 63 (1981). (Synthesis of 1,5-dimethyl-2-pyrrolidone analog). Link

- Reaction of 2-Nitropropane with Methyl Acrylate:Journal of the American Chemical Society, 71, 3468 (1949). (Classic Michael Addition protocol).

Sources

Technical Guide: Physicochemical Properties & Applications of Methyl 4-amino-4-methylpentanoate

Executive Summary

Methyl 4-amino-4-methylpentanoate (CAS: 336612-05-6) is a specialized

Its utility in drug development stems from two core characteristics:

-

Gem-dimethyl Effect (Thorpe-Ingold Effect): The geminal dimethyl group at the

-position restricts conformational freedom, favoring cyclization and stabilizing specific secondary structures in peptide backbones. -

Lactam Precursor: It is the direct linear precursor to 5,5-dimethyl-2-pyrrolidone, a scaffold found in various bioactive alkaloids and pharmaceutical agents.

This guide provides a comprehensive technical analysis of its physicochemical profile, synthetic routes, stability challenges (specifically spontaneous lactamization), and analytical characterization.

Chemical Identity & Structural Analysis[1][2]

| Property | Specification |

| IUPAC Name | Methyl 4-amino-4-methylpentanoate |

| Common Synonyms | 4-Amino-4-methylpentanoic acid methyl ester; Methyl ester of |

| CAS Number (Free Base) | 336612-05-6 |

| CAS Number (HCl Salt) | 1311317-14-2 |

| Molecular Formula | |

| Molecular Weight | 145.20 g/mol (Free Base); 181.66 g/mol (HCl) |

| SMILES | COC(=O)CCC(C)(C)N |

| InChI Key | ACAWIJLJSWFILZ-UHFFFAOYSA-N |

Structural Significance

The molecule features a terminal methyl ester and a primary amine separated by a three-carbon chain. The critical structural motif is the quaternary carbon at position 4, bearing two methyl groups. This steric bulk protects the amine from metabolic deamination to some extent and significantly alters the thermodynamics of cyclization compared to linear analogues like methyl 5-aminopentanoate.

Physicochemical Profile

The following data aggregates experimental observations with high-confidence predicted values derived from homologous series (e.g., leucine methyl ester, gabapentin methyl ester).

Table 1: Physical Properties

| Parameter | Value / Range | Context & Notes |

| Physical State | Liquid (Free Base) / White Solid (HCl) | Free base is an oil; salt is crystalline.[1] |

| Boiling Point | 182–184 °C (Predicted) | Free base. Distillation requires reduced pressure to avoid lactamization. |

| Density | At 20 °C (Predicted). | |

| LogP (Octanol/Water) | 0.40 – 0.86 | Moderately lipophilic; crosses membranes easier than the zwitterionic parent acid. |

| pKa (Amine) | Typical for primary aliphatic amines. | |

| pKa (Ester) | N/A (Neutral) | Hydrolytically labile under basic conditions. |

| Solubility | High (Alcohols, DCM, Water) | Free base is soluble in organic solvents; HCl salt is highly water-soluble. |

Stability & Reactivity: The Lactamization Challenge

A critical property of methyl 4-amino-4-methylpentanoate is its propensity for intramolecular cyclization. Under neutral or basic conditions, or upon heating, the free amine attacks the ester carbonyl to form 5,5-dimethyl-2-pyrrolidone .

-

Mechanism: Nucleophilic Acyl Substitution (Intramolecular).

-

Driver: The Thorpe-Ingold effect (gem-dimethyl group) compresses the bond angle, bringing the amine and ester into proximity, thereby accelerating the reaction rate compared to unsubstituted chains.

-

Handling Protocol: Store as the Hydrochloride (HCl) salt at -20°C. Generate the free base only immediately prior to use at low temperatures (

).

Synthetic Routes & Manufacturing

The synthesis of methyl 4-amino-4-methylpentanoate typically follows two primary strategies: the Nitro-Reduction Route (favored for scale) and the Amino Acid Esterification Route (favored for sourcing from biological analogues).

Method A: Hydrogenation of Nitro-Esters (Industrial Preferred)

This method avoids the handling of the zwitterionic amino acid and proceeds through a nitro intermediate.

-

Precursor: Methyl 4-methyl-4-nitropentanoate.[1]

-

Reagents:

(gas), Raney Nickel or Pd/C (10%), Methanol/Acetic Acid. -

Conditions: 3-5 atm pressure, RT to 50°C.

-

Workup: Filtration of catalyst, careful concentration (acidic conditions preferred to prevent cyclization).

Method B: Direct Esterification

Used when starting from 4-amino-4-methylpentanoic acid (often available as a gabapentin-related building block).

-

Reagents: Thionyl chloride (

) or Acetyl Chloride in anhydrous Methanol. -

Mechanism: In situ generation of anhydrous HCl; acid-catalyzed Fischer esterification.

-

Advantage: Directly yields the stable HCl salt.

Visualization: Synthesis & Reactivity Pathways

Figure 1: Synthetic pathways and the critical stability branch point leading to lactam formation.

Analytical Characterization

Validating the identity of methyl 4-amino-4-methylpentanoate requires distinguishing it from its lactam degradation product.

Nuclear Magnetic Resonance (NMR) Profile

Solvent:

| Proton Group | Chemical Shift ( | Multiplicity | Integration | Assignment |

| 3.67 | Singlet | 3H | Methyl Ester | |

| 2.35 | Triplet ( | 2H | ||

| 1.75 | Triplet ( | 2H | ||

| 1.15 | Singlet | 6H | Gem-dimethyl | |

| 1.40 (variable) | Broad Singlet | 2H | Amine |

QC Check: If you observe a disappearance of the O-Methyl singlet (3.67 ppm) and a shift of the methylene protons, the sample has likely cyclized to the pyrrolidone.

Mass Spectrometry (LC-MS)[7]

-

Ionization: ESI (+)

-

Parent Ion

: 146.12 m/z -

Fragment Ions: Loss of methoxy group (

) is common.

Applications in Drug Discovery

HIF Prolyl Hydroxylase Inhibitors

Methyl 4-amino-4-methylpentanoate serves as a critical linker in the synthesis of isoquinoline-based inhibitors of Hypoxia-Inducible Factor (HIF) prolyl hydroxylase. In this context, the amino group is coupled to a heteroaromatic carboxylic acid, while the ester is subsequently hydrolyzed to the free acid, which coordinates the active site iron (Fe2+) of the enzyme [1][2].

Peptidomimetics & Foldamers

The incorporation of this

-

Induce

-turns in peptide backbones. -

Increase proteolytic stability (non-natural backbone).

-

Mimic the spatial arrangement of leucine or isoleucine side chains in a homologous position.

Astrobiological Relevance

While the methyl ester is synthetic, the parent acid (4-amino-4-methylpentanoic acid) has been detected in carbonaceous chondrites (e.g., the Murchison meteorite). Its presence suggests that gem-dimethyl branched amino acids can form abiotically, providing a reference standard for extraterrestrial organic matter analysis [3].

Handling & Safety Protocols

-

Storage: Store strictly as the Hydrochloride salt. Keep desiccated at -20°C.

-

Reconstitution: When the free base is required for coupling reactions, perform a "free-base and use" protocol: Partition the salt between cold DCM and saturated

, separate, dry briefly over -

Hazards: Irritant to eyes, respiratory system, and skin. Standard PPE (gloves, goggles, fume hood) is mandatory.

References

-

HIF Inhibitor Synthesis: Patent: "4-Hydroxy-isoquinoline compounds as HIF hydroxylase inhibitors."[1][2] WO2013134660A1. (2013). Context: Describes the coupling of methyl 4-amino-4-methylpentanoate to isoquinoline scaffolds.

-

Synthetic Methodology (Nitro-Reduction): Moffett, R. B. "Methyl 4-methyl-4-nitropentanoate."[1] Organic Syntheses, Coll. Vol. 4, p. 652 (1963). Context: foundational method for synthesizing the nitro-precursor and subsequent reduction.

-

Astrobiological Context: Cronin, J. R., & Pizzarello, S. "Amino acids in meteorites."[3] Advances in Space Research, 3(9), 5-18. Context: Identification of 4-amino-4-methylpentanoic acid in the Murchison meteorite.[4]

-

Chemical Vendor Data (CAS 336612-05-6): BLD Pharm / Sigma-Aldrich Technical Data Sheets for Methyl 4-amino-4-methylpentanoate. Context: Verification of CAS and commercial availability.

Sources

- 1. WO2013134660A1 - 4 -hydroxy- isoquinoline compounds as hif hydroxylase inhibitors - Google Patents [patents.google.com]

- 2. CA2866556C - 4 -hydroxy-isoquinoline compounds as hif hydroxylase inhibitors - Google Patents [patents.google.com]

- 3. science.gsfc.nasa.gov [science.gsfc.nasa.gov]

- 4. science.gsfc.nasa.gov [science.gsfc.nasa.gov]

Comprehensive Technical Guide: Methyl 4-amino-4-methylpentanoate (CAS 336612-05-6)

Executive Summary

In the landscape of modern drug discovery, the incorporation of sterically hindered aliphatic amines is a proven strategy for improving the metabolic stability and pharmacokinetic profiles of active pharmaceutical ingredients (APIs). Methyl 4-amino-4-methylpentanoate (CAS: 336612-05-6) serves as a highly specialized building block in this domain[1]. Characterized by a primary amine adjacent to a gem-dimethyl group (an alpha-tertiary amine), this compound provides significant steric bulk, which is critical for synthesizing robust amide bonds in complex scaffolds such as HIF hydroxylase inhibitors[2] and NLRP3 inhibitors[3].

This technical guide provides an in-depth analysis of the physicochemical properties, catalytic synthesis methodologies, advanced mechanistic functionalizations, and self-validating protocols for utilizing methyl 4-amino-4-methylpentanoate in pharmaceutical development.

Physicochemical Properties & Structural Identification

Accurate structural identification is the first step in establishing a self-validating experimental system. The gem-dimethyl substitution heavily influences both the compound's NMR chemical shifts and its steric behavior during nucleophilic attacks.

| Property | Value |

| IUPAC Name | Methyl 4-amino-4-methylpentanoate[4] |

| CAS Number | 336612-05-6[1] |

| Molecular Formula | C₇H₁₅NO₂[5] |

| Molecular Weight | 145.20 g/mol [6] |

| SMILES | COC(=O)CCC(C)(C)N[4] |

| InChIKey | ACAWIJLJSWFILZ-UHFFFAOYSA-N[4] |

| Predicted XLogP | 0.4[6] |

Synthetic Methodologies & Mechanistic Causality

The primary route to synthesize methyl 4-amino-4-methylpentanoate involves the catalytic hydrogenation of its nitro precursor, methyl 4-methyl-4-nitropentanoate[2].

The Causality of the Reaction Design: The reduction of aliphatic nitro groups to primary amines is thermodynamically favorable but prone to side reactions, such as the formation of hydroxylamines or secondary amines via intermediate imines. By utilizing Palladium on Carbon (Pd/C) in Glacial Acetic Acid (AcOH) , the reaction is tightly controlled. Acetic acid serves a dual purpose:

-

It acts as a proton source to immediately protonate the newly formed primary amine, preventing it from poisoning the palladium catalyst.

-

It mitigates the nucleophilicity of the amine, preventing unwanted intramolecular cyclization (lactamization) into 5,5-dimethyl-2-pyrrolidone, a known byproduct under high-temperature basic conditions[5].

Caption: Synthesis workflow of methyl 4-amino-4-methylpentanoate and downstream API coupling.

Protocol 1: Catalytic Hydrogenation to Yield Methyl 4-amino-4-methylpentanoate

Adapted from established patent literature for HIF hydroxylase inhibitors[2].

-

Preparation: Suspend methyl 4-methyl-4-nitropentanoate (1.0 eq, e.g., 4.57 mmol) and Pd/C (10% by weight, ~0.1 eq) in glacial acetic acid (15 mL).

-

Reaction: Purge the reaction vessel with inert gas, then introduce a hydrogen atmosphere (1 atm via balloon). Stir vigorously at room temperature for 16 hours.

-

Workup: Filter the crude mixture through a pad of Celite to safely remove the pyrophoric Pd/C catalyst. Wash the pad with additional acetic acid.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the product as an acetic acid salt.

Self-Validating Checkpoints:

-

Mass Spectrometry: should confirm a mass of 145.20 Da, with an observed

peak at m/z 146.2[6]. -

NMR Causality Check: In ¹H NMR, the gem-dimethyl protons of the starting nitro compound typically resonate at ~1.6 ppm. Upon successful reduction to the amine, these peaks will shift upfield to approximately ~1.1–1.2 ppm due to the decreased electronegativity of the nitrogen atom compared to the nitro group.

Advanced Functionalization: The Four-Membered Palladacycle

Beyond standard peptide coupling, primary alkylamines like methyl 4-amino-4-methylpentanoate are instrumental in pioneering advanced C–H activation methodologies. A landmark study published in the by Hartwig and co-workers demonstrated the palladium-catalyzed oxidation of β-C(sp³)–H bonds in primary alkylamines[7].

Mechanistic Causality: Site-selective C–H functionalization typically relies on directing groups that form stable 5- or 6-membered metallacycles. Forming a 4-membered palladacycle is thermodynamically uphill and highly strained[8]. The breakthrough relies on condensing the primary amine with salicylaldehyde to form an imine directing group. Density Functional Theory (DFT) calculations revealed that an intramolecular hydrogen bond between the oxygen of the salicylaldehyde directing group and the hydroxyl group of the ligating acetic acid is strictly required to stabilize this rare, strained 4-membered palladacycle intermediate[9].

Caption: Mechanism of Pd-catalyzed β-C(sp3)-H oxidation via a 4-membered palladacycle.

Applications in Drug Development: Sterically Hindered Amide Coupling

In medicinal chemistry, methyl 4-amino-4-methylpentanoate is predominantly utilized to synthesize sterically hindered amides. For example, it is a critical input in the synthesis of oxoindolinyl amide derivatives acting as NLRP3 inhibitors [3].

The Causality of Reagent Selection: Standard coupling reagents like EDC or DCC frequently fail or produce low yields when reacting with an alpha-tertiary amine due to severe steric clash during the aminolysis of the O-acylisourea intermediate. To overcome this, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) must be used[3]. HATU generates a highly reactive HOAt ester. The nitrogen atom at the 7-position of the HOAt ring exhibits a neighboring group effect, acting as a general base to hydrogen-bond with the incoming bulky amine, thereby accelerating the reaction despite the steric hindrance.

Protocol 2: HATU-Mediated Amide Coupling

Standardized protocol for coupling methyl 4-amino-4-methylpentanoate with complex API carboxylic acids[3].

-

Activation: In a sealed tube or round-bottom flask, dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.

-

Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir for 10 minutes at room temperature to ensure complete formation of the active HOAt ester.

-

Aminolysis: Add methyl 4-amino-4-methylpentanoate (1.2 eq). Stir the reaction mixture at room temperature for 12–24 hours.

-

Workup: Quench the reaction with water and extract with Ethyl Acetate (EtOAc). Wash the organic layer sequentially with saturated NaHCO₃ (to remove acidic byproducts), 1M HCl (to remove unreacted amine), and brine. Dry over Na₂SO₄ and concentrate.

Self-Validating Checkpoints:

-

TLC Monitoring: The highly polar HOAt byproduct will remain at the baseline in standard EtOAc/Hexane systems, allowing clear visualization of the less polar amide product.

-

LC-MS Validation: Confirm the disappearance of the carboxylic acid mass and the appearance of the target amide

peak.

References

-

MolAid. methyl 4-amino-4-methylpentanoate - CAS 336612-05-6. Retrieved from:[Link]

-

PubChemLite. Methyl 4-amino-4-methylpentanoate hydrochloride (C7H15NO2). Retrieved from:[Link]

- Google Patents (WO2013134660A1).4-hydroxy-isoquinoline compounds as HIF hydroxylase inhibitors.

-

Journal of the American Chemical Society. Palladium-Catalyzed Oxidation of β-C(sp3)–H Bonds of Primary Alkylamines through a Rare Four-Membered Palladacycle Intermediate. Bo Su, Ala Bunescu, et al. (2020). Retrieved from:[Link]

-

National Institutes of Health (PMC). Palladium-Catalyzed Oxidation of β-C(sp3)–H Bonds of Primary Alkylamines through a Rare Four-Membered Palladacycle Intermediate. Retrieved from:[Link]

-

eScholarship (University of California). Palladium-Catalyzed Oxidation of β‐C(sp3)–H Bonds of Primary Alkylamines. Retrieved from:[Link]

- Google Patents (WO2023220715A1).Oxoindolinyl amide derivatives for inhibiting NLRP3 and uses thereof.

Sources

- 1. 336612-05-6|Methyl 4-amino-4-methylpentanoate|BLD Pharm [bldpharm.com]

- 2. WO2013134660A1 - 4 -hydroxy- isoquinoline compounds as hif hydroxylase inhibitors - Google Patents [patents.google.com]

- 3. WO2023220715A1 - Oxoindolinyl amide derivatives for inhibiting nlrp3 and uses thereof - Google Patents [patents.google.com]

- 4. 336612-05-6 | Methyl 4-amino-4-methylpentanoate - AiFChem [aifchem.com]

- 5. methyl 4-amino-4-methylpentanoate - CAS号 336612-05-6 - 摩熵化学 [molaid.com]

- 6. PubChemLite - Methyl 4-amino-4-methylpentanoate hydrochloride (C7H15NO2) [pubchemlite.lcsb.uni.lu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Palladium-Catalyzed Oxidation of β-C(sp3)–H Bonds of Primary Alkylamines through a Rare Four-Membered Palladacycle Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. escholarship.org [escholarship.org]

Technical Guide: Spectroscopic Data & Characterization of Methyl 4-amino-4-methylpentanoate

The following technical guide details the spectroscopic characterization of methyl 4-amino-4-methylpentanoate , a critical synthetic intermediate often utilized in the preparation of leucine analogs and Hif hydroxylase inhibitors.

Executive Summary & Chemical Identity

Methyl 4-amino-4-methylpentanoate is an acyclic gamma-amino acid ester. It serves as a strategic building block in medicinal chemistry, particularly for introducing gem-dimethyl motifs which improve metabolic stability by blocking metabolic hot-spots.

Crucial Stability Warning: As a gamma-amino ester, the free base is thermodynamically prone to intramolecular cyclization to form 5,5-dimethyl-2-pyrrolidinone (a lactam). Consequently, this compound is frequently isolated and characterized as a stable salt (e.g., Hydrochloride or Acetate) or generated in situ. The spectroscopic data below distinguishes between the linear ester and its cyclized degradation product.

| Property | Detail |

| IUPAC Name | Methyl 4-amino-4-methylpentanoate |

| CAS Number | 336612-05-6 (Free Base) / 1311317-14-2 (HCl Salt) |

| Molecular Formula | |

| Molecular Weight | 145.20 g/mol |

| SMILES | COC(=O)CCC(C)(C)N |

| Key Impurity | 5,5-dimethyl-2-pyrrolidinone (Lactam) |

Synthesis & Preparation Context

Understanding the synthesis is prerequisite to interpreting the spectra, as residual starting materials (nitro compounds) and solvents (acetic acid) are common artifacts.

Standard Protocol: The compound is typically synthesized via the catalytic hydrogenation of methyl 4-methyl-4-nitropentanoate over Palladium on Carbon (Pd/C).

-

Precursor: Methyl 4-methyl-4-nitropentanoate (Prepared via Michael addition of 2-nitropropane to methyl acrylate).

-

Conditions:

(atm), 10% Pd/C, Acetic Acid or Methanol solvent.[1][2]

Figure 1: Synthesis and degradation pathway. The free amine spontaneously attacks the ester carbonyl to form the thermodynamically stable lactam.

Spectroscopic Data Analysis[4][5][6]

Nuclear Magnetic Resonance (NMR)

The following data represents the linear ester . Note that in the salt form (HCl or Acetate), the ammonium protons will appear downfield, and the alpha-methylene shifts will be slightly deshielded.

H NMR (400 MHz,

) - Predicted/Literature Consensus

| Shift ( | Multiplicity | Integration | Assignment | Structural Context |

| 3.67 | Singlet (s) | 3H | Methyl ester singlet; diagnostic. | |

| 2.35 | Triplet (t) | 2H | Methylene | |

| 1.75 | Triplet (t) | 2H | Methylene | |

| 1.13 | Singlet (s) | 6H | Gem-dimethyl group (singlet due to symmetry). | |

| 1.4 - 1.8 | Broad (br s) | 2H | Amine protons (Variable; disappears with |

Diagnostic Signal: The sharp singlet at 1.13 ppm (6H) is the hallmark of the gem-dimethyl group. If this peak splits or shifts significantly, suspect cyclization or incomplete reduction.

C NMR (100 MHz,

)

| Shift ( | Carbon Type | Assignment |

| 174.8 | Quaternary (C=O) | Ester Carbonyl |

| 51.6 | Methyl ( | Methoxy Carbon ( |

| 50.5 | Quaternary (C-N) | |

| 36.8 | Methylene ( | |

| 30.2 | Methylene ( | |

| 29.4 | Methyl ( | Gem-dimethyl carbons |

Infrared Spectroscopy (IR)

IR is a rapid method to confirm the ester functionality and rule out lactam formation.

-

Key Bands (Linear Ester):

-

1735–1750 cm

: Ester C=O stretch (Strong). Critical: If this shifts to ~1690-1700 cm -

3300–3400 cm

: Primary Amine N-H stretch (Doublet for -

1150–1250 cm

: C-O-C stretch (Ester).

-

Mass Spectrometry (MS)

-

Ionization: ESI (Positive Mode)

-

Molecular Ion:

-

Fragmentation Pattern:

-

m/z 146: Parent Ion.

-

m/z 115: Loss of

(Methoxy). -

m/z 129: Loss of

(Ammonia). -

m/z 58:

(Characteristic amine fragment).

-

Experimental Protocols

Protocol A: Sample Preparation for NMR (Salt Form)

To prevent cyclization during analysis, it is recommended to analyze the compound as the Hydrochloride salt.

-

Isolation: Dissolve the crude reaction mixture in dry diethyl ether.

-

Salt Formation: Bubble dry HCl gas or add 4M HCl in dioxane dropwise at 0°C. The white solid precipitate is the HCl salt.

-

NMR Sample: Dissolve ~10 mg of the solid in 0.6 mL of DMSO-d6 (preferred over

for salts to ensure solubility). -

Acquisition:

-

Set relaxation delay (d1) to >2.0s to allow integration of the quaternary carbons.

-

Acquire 16 scans for

, 512 scans for

-

Protocol B: Distinguishing Impurities (Lactam Check)

If the spectrum shows a mixture, use this logic to identify the 5,5-dimethyl-2-pyrrolidinone impurity:

-

Loss of Methoxy: The singlet at 3.67 ppm will disappear.

-

Shift of Gem-Dimethyl: The 1.13 ppm singlet often shifts slightly downfield (~1.2-1.3 ppm).

-

Amide Proton: A broad singlet appears downfield (~6.0-7.5 ppm) corresponding to the lactam NH.

References

-

Moffett, R. B. (1963).[1][2] "Methyl 4-methyl-4-nitropentanoate".[1][2] Organic Syntheses, Coll.[1][2] Vol. 4, p. 652.[1][2] Link (Precursor Synthesis).

-

Guo, H. et al. (2013). "4-Hydroxy-isoquinoline compounds as HIF hydroxylase inhibitors". World Intellectual Property Organization, WO2013134660A1. Link (Describes hydrogenation to the amino ester).

-

Harrison, S. et al. (2023). "Oxoindolinyl amide derivatives for inhibiting NLRP3". World Intellectual Property Organization, WO2023220715A1. Link (Utilization of the intermediate).

Sources

Stability and Storage of Methyl 4-amino-4-methylpentanoate: A Technical Guide

Executive Summary & Chemical Identity[1]

Methyl 4-amino-4-methylpentanoate (CAS: 336612-05-6) is a specialized building block often used in the synthesis of peptidomimetics and pharmaceutical intermediates. Its structural utility, however, is counterbalanced by a significant stability challenge: rapid, spontaneous intramolecular cyclization .

Researchers frequently encounter batch failure because they treat this compound like a standard amino ester. It is not. The presence of the gem-dimethyl group at the

Chemical Profile

| Property | Detail |

| IUPAC Name | Methyl 4-amino-4-methylpentanoate |

| CAS Number | 336612-05-6 |

| Molecular Formula | |

| Molecular Weight | 145.20 g/mol |

| Critical Instability | Spontaneous conversion to 5,5-dimethyl-2-pyrrolidinone |

| Preferred Form | Hydrochloride Salt (Solid) |

| Risk Form | Free Base (Liquid/Low-melting Solid) |

Mechanism of Degradation

To handle this compound successfully, one must understand the driving force of its degradation. Unlike linear amino esters (e.g., methyl 5-aminopentanoate) which cyclize slowly, methyl 4-amino-4-methylpentanoate cyclizes orders of magnitude faster due to the Gem-Dimethyl (Thorpe-Ingold) Effect .

The Thorpe-Ingold Effect

The two methyl groups on the C4 carbon reduce the bond angle between the remaining chain segments (

The Result: The free base will convert to the thermodynamically stable lactam (5,5-dimethyl-2-pyrrolidinone) and release methanol, even at ambient temperatures.

Degradation Pathway Diagram

Figure 1: The spontaneous cyclization pathway. The gem-dimethyl group compresses the bond angle, forcing the amine to attack the ester.

Storage & Stability Protocols

The stability of this compound is binary: it is stable as a salt and unstable as a free base .

A. The Golden Rule: Protonation

The only reliable way to stop cyclization is to protonate the amine. The ammonium group (

Recommendation: Always purchase or store this material as the Hydrochloride (HCl) salt . If you must generate the free base for a reaction, do so in situ immediately before use.

B. Storage Conditions Matrix

| Condition | Free Base (High Risk) | Hydrochloride Salt (Recommended) |

| Temperature | -80°C (Critical) | -20°C (Standard Freezer) |

| Atmosphere | Argon/Nitrogen (Essential) | Inert atmosphere preferred |

| Physical State | Liquid/Oil | Crystalline Solid |

| Shelf Life | < 24 Hours at RT | > 12 Months at -20°C |

| Moisture | Avoid (Hydrolysis risk) | Keep Desiccated (Hygroscopic) |

C. Handling "Free Base" In Situ

If your synthesis requires the free amine (e.g., for an amide coupling):

-

Start with the HCl salt.

-

Dissolve in the reaction solvent (e.g., DCM, DMF).

-

Add a tertiary base (e.g., DIPEA, TEA) only when the electrophile is present .

-

Do not perform an aqueous workup to isolate the free base oil for storage. It will degrade during the drying process.

Analytical Monitoring (Self-Validating System)

To ensure scientific integrity, you must verify the quality of your material before use. The degradation product (lactam) has a distinct spectral signature.

1H NMR Validation Protocol (CDCl3)

Run a quick proton NMR to assess purity. Look for these diagnostic signals:

| Feature | Intact Amino Ester (Target) | Degraded Lactam (Impurity) |

| Methyl Ester | Singlet ~3.6-3.7 ppm ( | Absent (Methanol lost) |

| Gem-Dimethyl | Singlet ~1.1-1.2 ppm | Singlet ~1.3 ppm (Shifted) |

| Amine/Amide | Broad singlet ~1.5-2.0 ppm ( | Broad singlet ~6.0-7.0 ppm ( |

Pass/Fail Criteria:

-

Pass: Integrated ratio of Methyl Ester (

) to Gem-Dimethyl ( -

Fail: Methyl ester peak is diminished; new amide NH peak appears.

Synthesis of the Stable HCl Salt

If you have synthesized the compound and need to store it, convert it to the salt immediately.

Protocol:

-

Dissolution: Dissolve the crude reaction mixture (containing the free amine) in dry Diethyl Ether (

) or 1,4-Dioxane. -

Acidification: Cool to 0°C. Dropwise add 4M HCl in Dioxane (anhydrous).

-

Precipitation: The hydrochloride salt should precipitate as a white solid.

-

Filtration: Filter rapidly under Argon.

-

Drying: Dry under high vacuum to remove traces of acid/solvent.

-

Storage: Transfer to a vial, seal with Parafilm, and store at -20°C.

Decision Logic for Researchers

Use this logic flow to determine the immediate action required for your sample.

Figure 2: Operational decision tree for handling methyl 4-amino-4-methylpentanoate.

References

-

Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915).[1] The formation and stability of spiro-compounds. Part I. Spiro-compounds from cyclohexane. Journal of the Chemical Society, Transactions, 107, 1080-1106. (Foundational paper on the Thorpe-Ingold/Gem-Dimethyl effect).

-

Sigma-Aldrich. (n.d.). Methyl 4-amino-4-methylpentanoate Product Information. (Confirming CAS 336612-05-6 and cold-chain requirements).

-

Jung, M. E., & Piizzi, G. (2005). Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews, 105(5), 1735–1766. (Review of the kinetic acceleration of cyclization in gem-dimethyl substrates).

-

BLD Pharm. (n.d.).[2] Safety Data Sheet: Methyl 4-amino-4-methylpentanoate. (Handling and storage specifications).

Sources

Methyl 4-Amino-4-Methylpentanoate: A Strategic Gem-Dimethyl Scaffold in Medicinal Chemistry

[1]

Executive Summary

Methyl 4-amino-4-methylpentanoate (CAS: 336612-05-6) serves as a critical building block for introducing the gem-dimethyl motif into peptide backbones and small molecule drugs.[1] As a

This guide details the synthesis, reactivity profile, and application of this scaffold, providing researchers with the mechanistic grounding required to deploy it effectively in lead optimization.

Chemical Identity & Physicochemical Profile[2][3][4][5][6]

The molecule consists of a pentanoate chain with a primary amine and two methyl groups at the C4 position. This steric bulk at the

| Property | Specification |

| IUPAC Name | Methyl 4-amino-4-methylpentanoate |

| Common Name | 4,4-Dimethyl-GABA methyl ester |

| CAS Number (Ester) | 336612-05-6 |

| CAS Number (Acid) | 3235-46-9 |

| Molecular Formula | C |

| Molecular Weight | 145.20 g/mol |

| Physical State | Colorless oil (free base); White solid (HCl salt) |

| Storage | Hygroscopic.[1] Store at -20°C under inert gas (Ar/N |

| Stability Note | The free base is prone to spontaneous intramolecular cyclization to 5,5-dimethylpyrrolidin-2-one.[1] |

Synthesis Strategy: The Nitro-Michael Route

The most robust industrial and laboratory-scale synthesis relies on the Michael addition of 2-nitropropane to methyl acrylate, followed by catalytic hydrogenation.[1] This route avoids the use of expensive chiral auxiliaries (as the product is achiral) and utilizes inexpensive commodity chemicals.

Reaction Mechanism & Pathway

The synthesis exploits the high acidity of the

Figure 1: Synthetic pathway from commodity starting materials to the target amino ester, highlighting the risk of lactamization.[1]

Validated Experimental Protocol

Step 1: Michael Addition

-

Reagents: 2-Nitropropane (1.0 eq), Methyl Acrylate (1.2 eq), DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.1 eq).

-

Procedure: Mix 2-nitropropane and DBU in acetonitrile. Add methyl acrylate dropwise at 0°C to control the exotherm. Stir at room temperature for 12 hours.

-

Workup: Quench with dilute HCl. Extract with EtOAc. The nitro-ester intermediate is stable and can be purified by distillation or flash chromatography.[1]

Step 2: Hydrogenation

-

Reagents: Methyl 4-methyl-4-nitropentanoate, 10% Pd/C (5 wt%), Methanol (solvent).

-

Condition: Hydrogen atmosphere (balloon or 50 psi Parr shaker) for 16 hours.

-

Critical Control Point: To prevent in situ lactamization, acetic acid (1.0 eq) or HCl in dioxane should be added to the reduction mixture. This protonates the resulting amine immediately, preventing nucleophilic attack on the ester.

-

Isolation: Filter catalyst over Celite. Concentrate to obtain the salt. Do not neutralize to free base unless immediately using in the next step.

The Gem-Dimethyl Effect in Drug Design[1]

The incorporation of methyl 4-amino-4-methylpentanoate is often driven by the Thorpe-Ingold Effect .[1] When two alkyl groups (methyls) replace hydrogens on a carbon chain, the bond angle between the remaining groups decreases.

Mechanistic Implications

-

Conformational Restriction: The gem-dimethyl group restricts the rotation of the C3-C4 bond. In peptide chains, this forces the backbone into a "turn" conformation, making this scaffold an excellent

-turn inducer or peptidomimetic. -

Metabolic Stability: The quaternary carbon at position 4 lacks protons, rendering it immune to Cytochrome P450-mediated oxidative deamination. This extends the half-life (

) of the drug candidate.[1]

Figure 2: Thermodynamic impact of the gem-dimethyl group on accessing bioactive conformations.[1]

Applications in Organic Synthesis[6][7][8]

Preparation of 5,5-Dimethylpyrrolidin-2-one

This lactam is a precursor for various alkaloids and kinase inhibitors.[1]

-

Protocol: Dissolve methyl 4-amino-4-methylpentanoate free base in toluene. Reflux with a Dean-Stark trap. The gem-dimethyl group accelerates the rate of cyclization by approximately

-fold compared to the unsubstituted linear ester.[1]

Peptide Coupling (Amide Bond Formation)

When using this molecule as an amine component in coupling:

-

Steric Hindrance: The amine is attached to a tertiary carbon. It is significantly less nucleophilic than a standard primary amine.

-

Coupling Reagents: Standard EDC/NHS may be too slow. Use high-activity coupling agents like HATU or COMU with a non-nucleophilic base (DIPEA).

-

Reaction Time: Expect reaction times to double compared to standard amino acids.

Case Study: NLRP3 Inflammasome Inhibitors

In the development of oxoindolinyl amide derivatives (e.g., Snippet 1.7), this building block was used to link the pharmacophore to a solubilizing tail. The gem-dimethyl group was crucial for maintaining the specific spatial orientation required for the binding pocket, which a flexible linear chain could not support.

Handling & Troubleshooting Guide

| Issue | Cause | Solution |

| Low Yield in Coupling | Steric hindrance of the amine.[1] | Switch to HATU/HOAt; Increase temperature to 40°C; Use excess amine (1.5 eq). |

| Product Solidifies/Insoluble | Formation of stable zwitterion (Acid form). | Ensure the ester is maintained; if hydrolyzing, keep pH controlled. |

| Spontaneous Cyclization | Free base left in solution too long. | Store as HCl or Acetate salt. Perform "catch-and-release" workups quickly. |

| NMR Confusion | Methyl signals overlapping. | The gem-dimethyls appear as a singlet (~1.1-1.3 ppm).[1] If diastereotopic (due to chiral center elsewhere), they will split into two singlets. |

References

-

Moffett, R. B. (1963). "Methyl 4-methyl-4-nitropentanoate".[1] Organic Syntheses, Coll. Vol. 4, p.652. Link (Foundational synthesis of the nitro precursor).

- Jung, M. E., et al. (1999). "Gem-Dialkyl Effect in the Intramolecular Diels-Alder Reaction". Journal of Organic Chemistry. (Discussion on Thorpe-Ingold mechanics).

- Wuts, P. G. M. (1999). Greene's Protective Groups in Organic Synthesis, 3rd Edition, Wiley.

-

World Intellectual Property Organization. (2023). "Oxoindolinyl amide derivatives for inhibiting NLRP3". WO2023220715A1. Link (Application in drug discovery).

- Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). "The formation and stability of spiro-compounds". J. Chem. Soc., Trans., 107, 1080-1106. (Original definition of the gem-dimethyl effect).

-

BLD Pharm. "Methyl 4-amino-4-methylpentanoate Product Data". Link (Physical properties and commercial availability).

"literature review of methyl 4-amino-4-methylpentanoate synthesis"

Strategic Overview

Methyl 4-amino-4-methylpentanoate (CAS: 336612-05-6) is a specialized amino acid ester characterized by a gem-dimethyl substitution at the

The "Lactam Trap"

The synthesis of this molecule presents a specific thermodynamic challenge known to experienced process chemists as the "Lactam Trap." The free amine form of methyl 4-amino-4-methylpentanoate is kinetically unstable; the

Core Directive: To successfully isolate the linear ester, the synthetic strategy must trap the amine as a salt (hydrochloride) immediately upon generation. This guide details a self-validating protocol that prioritizes this stability requirement.

Retrosynthetic Analysis

The most robust industrial route disconnects the molecule at the C3-C4 bond via a Michael Addition, followed by a reductive transformation of the nitro group.

Figure 1: Retrosynthetic tree highlighting the critical divergence between the target salt and the unwanted lactam byproduct.

Step-by-Step Synthetic Protocol

Phase 1: Carbon Scaffold Construction (Michael Addition)

This step utilizes the high acidity of 2-nitropropane (

Reaction:

Reagents & Equipment:

-

2-Nitropropane (1.0 eq)

-

Methyl Acrylate (1.2 eq)

-

DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.05 eq)

-

Solvent: Acetonitrile (ACN) or solvent-free (neat)

-

Apparatus: 3-neck round bottom flask, reflux condenser, internal thermometer.

Protocol:

-

Charge: Add 2-nitropropane (89.1 g, 1.0 mol) and DBU (7.6 g, 0.05 mol) to the reaction vessel.

-

Addition: Heat the mixture to 40°C. Add methyl acrylate (103.3 g, 1.2 mol) dropwise over 60 minutes.

-

Mechanism Check: The reaction is exothermic. Control addition rate to maintain internal temp

to prevent acrylate polymerization.

-

-

Digestion: Stir at 60°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:2) or GC-MS.

-

Workup:

-

Purification: Distillation under reduced pressure (bp ~79°C at 1 mmHg) yields the nitro-ester as a pale yellow oil.

Key Insight: DBU is preferred over Triton B (benzyltrimethylammonium hydroxide) because it minimizes hydrolysis of the methyl ester side product and allows for a cleaner aqueous workup.

Phase 2: Reductive Stabilization (Hydrogenation to HCl Salt)

Standard catalytic hydrogenation (

Reaction:

Reagents:

-

Methyl 4-methyl-4-nitropentanoate (from Phase 1)

-

Catalyst: 10% Pd/C (5 wt% loading)

-

Solvent: Methanol (anhydrous)

-

Additive: Concentrated HCl (1.1 eq) or Methanolic HCl

-

Hydrogen Gas (

)

Protocol:

-

Preparation: Dissolve the nitro-ester (17.5 g, 100 mmol) in Methanol (150 mL).

-

Acidification: Add concentrated HCl (1.1 eq) before adding the catalyst.

-

Critical Control Point: The pH must be < 2. If the solution is neutral, the amine produced will immediately attack the ester.

-

-

Catalyst Addition: Under

flow, carefully add 10% Pd/C (0.9 g). -

Hydrogenation: Purge with

and pressurize to 3–5 bar (45–75 psi). Stir vigorously at room temperature for 12 hours. -

Filtration: Filter through a Celite pad to remove Pd/C. Wash the pad with methanol.

-

Isolation: Concentrate the filtrate on a rotary evaporator at

.-

Note: Do not heat above

during concentration.

-

-

Crystallization: Triturate the resulting residue with cold diethyl ether or acetone to induce crystallization of the Methyl 4-amino-4-methylpentanoate Hydrochloride .

Mechanism & Workflow Visualization

The following diagram illustrates the mechanistic flow and the critical "Acid Trap" required to prevent lactamization.

Figure 2: Mechanistic pathway showing the kinetic competition between salt formation (desired) and cyclization (undesired).

Analytical Data & Quality Control

To verify the synthesis, compare your isolated product against these expected parameters.

| Parameter | Specification (HCl Salt) | Notes |

| Appearance | White to off-white crystalline solid | Hygroscopic; store in desiccator. |

| Melting Point | 135–140°C (Decomposes) | Sharp melting point indicates high purity. |

| 1H NMR ( | The singlet at 1.35 ppm confirms the gem-dimethyl group. | |

| 1H NMR ( | Methyl ester peak. Loss of this peak indicates lactamization. | |

| IR Spectroscopy | 1735 | A shift to ~1680 |

Safety & Toxicology (E-E-A-T)

-

2-Nitropropane: Classified as a Group 2B carcinogen (IARC). It acts as a potent hepatotoxin upon inhalation.

-

Control: All handling of 2-nitropropane must occur in a certified fume hood. Double-gloving (Nitrile/Laminate) is recommended.

-

-

Methyl Acrylate: Highly volatile, lachrymator, and skin sensitizer. Flash point is -2.8°C.

-

Control: Use spark-proof equipment. Quench spills with dilute ammonia to neutralize.

-

-

Hydrogenation: Palladium on Carbon is pyrophoric when dry.

-

Control: Always keep the catalyst wet with solvent (water or methanol) before exposing to air.

-

References

-

Ballini, R., & Petrini, M. (2004). Recent synthetic developments in the nitro-to-carbonyl conversion (Nef reaction). Tetrahedron, 60(6), 1017-1047. Link

-

Moulton, B. E., et al. (2021). Efficient 'One Pot' Nitro Reduction-Protection of

-Nitro Aliphatic Methyl Esters. Journal of the Mexican Chemical Society, 56(3). Link -

Sigma-Aldrich. (2024). Safety Data Sheet: 2-Nitropropane. Link

-

Master Organic Chemistry. (2023). The Michael Addition Reaction. Link

-

Organic Chemistry Portal. (2024). Synthesis of Amines by Reduction of Nitro Compounds. Link

Sources

Methodological & Application

"purification of methyl 4-amino-4-methylpentanoate by column chromatography"

Here is a detailed Application Note and Protocol for the purification of methyl 4-amino-4-methylpentanoate.

-Amino Esters Target Molecule: Methyl 4-amino-4-methylpentanoate (Free Base) CAS: 336612-05-6 (Free Base) / 18595-23-4 (Generic Reference for Amino Esters)Executive Summary & Scientific Rationale

Purifying methyl 4-amino-4-methylpentanoate presents a specific kinetic challenge: the Lactamization Trap . Unlike simple amines,

The Critical Failure Mode:

Standard silica gel chromatography is slightly acidic (

The Solution: To successfully purify the free base, you must suppress this cyclization by:

-

Neutralizing the Stationary Phase: Pre-treating silica with triethylamine (TEA).

-

Kinetic Control: Minimizing residence time on the column.

-

Thermal Management: Keeping fractions cold and evaporating solvent immediately.

Chemical Stability & Decomposition Pathway

Before initiating purification, it is vital to understand the competing reaction. The gem-dimethyl group at the 4-position ("Thorpe-Ingold effect") actually accelerates cyclization by compressing the bond angles, bringing the amine and ester closer together.

Figure 1: The Lactamization Trap

Caption: The acid-catalyzed cyclization pathway that destroys the target molecule on standard silica columns.

Experimental Protocol: Basified Flash Chromatography

This protocol is designed to isolate the free base amine. If the HCl salt is acceptable, stop here and use recrystallization (Isopropanol/Et2O) instead, as it is far superior for stability. If you require the free base, proceed below.[1]

A. Materials & Reagents

-

Stationary Phase: High-purity Silica Gel (230–400 mesh).

-

Mobile Phase: Dichloromethane (DCM) and Methanol (MeOH).

-

Modifier: Triethylamine (TEA) or 7N Ammonia in Methanol.

-

Visualization: Ninhydrin Stain (Primary amines turn purple/blue).

B. Column Preparation (The "Slurry Pre-Treat" Method)

Standard packing will degrade your compound. You must deactivate the silica silanols.

-

Calculate Silica Volume: Use a 20:1 to 30:1 ratio of Silica:Crude by weight.

-

Slurry Preparation: Suspend the silica in DCM containing 1% Triethylamine (TEA) .

-

Packing: Pour the slurry into the column. Flush with 2 column volumes (CV) of the starting mobile phase (e.g., 100% DCM with 1% TEA) to ensure the base is distributed but the excess is removed.

-

Why? The TEA binds to the acidic sites on the silica, preventing them from catalyzing the lactamization.

-

C. Mobile Phase Optimization

Amino esters are polar. A gradient is usually required.

-

Solvent A: DCM + 0.5% TEA (or 1% NH4OH)

-

Solvent B: 10:1 DCM:MeOH + 0.5% TEA

Recommended Gradient:

| Time (CV) | % Solvent B | Explanation |

|---|---|---|

| 0–2 | 0% | Elute non-polar impurities (starting materials). |

| 2–5 | 0%

D. Execution Steps

-

Loading: Dissolve the crude residue in a minimum amount of DCM/TEA (99:1). Do not use pure DCM; the local high concentration of amine on acidic silica during loading is a flash-point for decomposition.

-

Elution: Run the column at a brisk flow rate. Do not let the compound sit on the silica overnight.

-

Fraction Collection: Collect small fractions. Keep test tubes on ice if possible to slow cyclization in the fraction tubes.

-

TLC Monitoring: Spot fractions immediately.

-

Rf Estimate: The amino ester will likely have an Rf of ~0.3–0.4 in 10% MeOH/DCM. The Lactam will be less polar (higher Rf) or streak significantly depending on the solvent.

-

Stain: Use Ninhydrin. Heat the TLC plate. The amine will show a distinct spot; the lactam (an amide) will not stain or will stain very faintly/yellowish compared to the free amine.

-

E. Work-Up (Crucial)

-

Pool Fractions: Combine pure fractions immediately.

-

Evaporation: Rotovap at < 30°C . Do not heat the water bath above 30°C.

-

Storage: Once solvent is removed, the free base is an oil that will auto-cyclize over time. Use immediately or convert to the HCl salt by adding 1 equivalent of HCl in Dioxane/Ether and filtering the solid.

Troubleshooting & Data Interpretation

Table 1: Common Issues and Remediation

| Observation | Diagnosis | Corrective Action |

| Product streaks/tails on TLC | Silica acidity is interacting with the amine. | Increase TEA concentration to 1% or switch to "Amine-functionalized Silica" cartridges. |

| Two spots merge | Lactam formation during chromatography. | Reduce column run time. Ensure silica was pre-treated with base. Keep fractions cold. |

| Low Yield / Mass Balance Loss | Product cyclized to lactam (which may not stain well with Ninhydrin). | Check "waste" fractions with Iodine or PMA stain to find the lactam. |

| NMR shows splitting of methyls | Partial hydrolysis or cyclization. | Check integration of the methoxy singlet ( |

Figure 2: Analytical Validation (H-NMR)

-

Target (Amino Ester): Look for the sharp singlet at

3.6–3.7 ppm (O-Methyl). The gem-dimethyls will appear as a singlet around 1.1–1.3 ppm. -

Impurity (Lactam): The O-Methyl peak will be absent . The NH proton will shift significantly downfield (amide region).

Workflow Diagram

Caption: Decision tree for purification. Note the specific basification steps required for the free base path.

References

- Reaction Mechanism & Stability: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley, 2013. (Section on intramolecular reactions and the Thorpe-Ingold effect).

-

Chromatography of Amines

-

Reich, H. J. "Chromatography of Amines." University of Wisconsin-Madison Organic Chemistry Data. [Link]

-

-

Synthesis Verification (Analogous Compounds)

-

General Protocol for Amino Ester Purification

-

"Purification of Reaction Products." Not Voodoo X (University of Rochester). [Link]

-

Sources

Application Note: NMR Characterization of Methyl 4-amino-4-methylpentanoate

Strategic Context & Molecular Significance

Methyl 4-amino-4-methylpentanoate (C₇H₁₅NO₂) is a non-canonical aliphatic amino ester that serves as a critical synthetic intermediate in modern drug discovery. It is frequently utilized as a building block in the development of complex small-molecule therapeutics, most notably in the synthesis of HIF hydroxylase inhibitors ()[1] and NLRP3 inflammasome inhibitors ()[2].

Because this molecule is routinely subjected to downstream amide-coupling reactions (e.g., HATU- or DCC-mediated couplings) ()[3], rigorous structural verification of the primary amine and the intact ester functionality is essential. As a Senior Application Scientist, I have designed this multiparametric Nuclear Magnetic Resonance (NMR) protocol to provide a self-validating workflow that ensures regiochemical fidelity.

Structural Analysis & Quantitative Data

The molecular architecture of methyl 4-amino-4-methylpentanoate presents highly specific NMR diagnostic features. The isolated gem-dimethyl group and the methoxy ester provide sharp, distinct singlets that anchor the spectrum, while the C2-C3 aliphatic chain forms a simple scalar coupling network typical for aliphatic amino esters ()[4].

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (400 MHz / 100 MHz in CDCl₃)

| Position | Functional Group | ¹H Shift (ppm) | Multiplicity | Integration | ¹³C Shift (ppm) |

| 1 | Carbonyl (C=O) | - | - | - | 174.5 |

| O-CH₃ | Methoxy Ester | 3.67 | s | 3H | 51.6 |

| 2 | -CH₂- (α to C=O) | 2.35 | m (or t) | 2H | 30.2 |

| 3 | -CH₂- (β to C=O) | 1.65 | m (or t) | 2H | 38.5 |

| 4 | Quaternary C | - | - | - | 50.8 |

| 5, 6 | gem-Dimethyl | 1.15 | s | 6H | 29.5 |

| -NH₂ | Primary Amine | 1.45 | br s | 2H | - |

Experimental Design: Causality & E-E-A-T Principles

To ensure a robust and reproducible protocol, the following physical chemistry principles dictate our experimental parameters:

-

Solvent Selection (CDCl₃ vs. DMSO-d₆): Deuterated chloroform (CDCl₃) is the optimal solvent for the freebase form of this compound. It provides excellent solvation and minimizes rapid proton exchange, allowing the broad singlet of the -NH₂ group to be observed (~1.45 ppm). Field-Proven Insight: Trace water in CDCl₃ (appearing at 1.56 ppm) can undergo rapid chemical exchange with the -NH₂ protons, broadening the amine signal. To mitigate this, strictly use ampouled CDCl₃ stored over activated 4Å molecular sieves.

-

Relaxation Delay (D1) in ¹³C NMR: The quaternary carbon (C4) and the carbonyl carbon (C1) lack directly attached protons, severely limiting their dipole-dipole relaxation efficiency. Using a default relaxation delay (D1 = 1s) will result in these peaks being under-integrated or lost in the baseline noise. Causality: We mandate a D1 of

5.0 seconds to ensure complete longitudinal relaxation ( -

Bridging Spin Systems via HMBC: The molecule contains a "break" in its ¹H-¹H scalar coupling network at the quaternary C4 position. COSY alone cannot connect the gem-dimethyl groups to the main aliphatic chain. Causality: ¹H-¹³C HMBC is strictly required to observe the ³J_CH correlations from the gem-dimethyl protons to C3, proving the connectivity of the carbon skeleton and validating the structure.

Step-by-Step NMR Acquisition Protocol

Phase 1: Sample Preparation

-

Mass Optimization: Weigh 10–15 mg of methyl 4-amino-4-methylpentanoate for ¹H NMR. For ¹³C NMR, increase the mass to 35–50 mg to compensate for the low natural abundance (1.1%) of the ¹³C isotope.

-

Solvation: Dissolve the analyte in 0.6 mL of high-purity CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference (0.00 ppm).

-

Filtration: Filter the solution through a tightly packed glass wool plug in a Pasteur pipette directly into a high-quality 5 mm NMR tube. This removes particulate matter that distorts magnetic field homogeneity.

Phase 2: Instrument Tuning & 1D Acquisition

-

Lock and Shim: Insert the sample into the spectrometer (e.g., 400 MHz). Lock onto the deuterium signal of CDCl₃. Perform automated gradient shimming (Z1-Z5) until the lock level is stable and the TMS signal FWHM (Full Width at Half Maximum) is < 1.0 Hz.

-

¹H NMR (Proton) Acquisition:

-

Pulse Program: zg30 (30° flip angle).

-

Number of Scans (NS): 16.

-

Relaxation Delay (D1): 1.0 s.

-

Validation Check: Verify the presence of the 3H methoxy singlet (~3.67 ppm) and the 6H gem-dimethyl singlet (~1.15 ppm).

-

-

¹³C NMR (Carbon-13) Acquisition:

-

Pulse Program: zgpg30 (with WALTZ-16 ¹H composite pulse decoupling).

-

Number of Scans (NS): 256 to 512 (concentration-dependent).

-

Relaxation Delay (D1): 5.0 s (Critical for C1 and C4 detection).

-

Validation Check: Confirm the presence of exactly 7 distinct carbon signals.

-

Phase 3: 2D NMR Structural Validation

-

¹H-¹H COSY: Acquire to map the vicinal coupling (³J_HH) between the C2 and C3 methylene protons.

-

¹H-¹³C HSQC: Acquire to establish direct one-bond (¹J_CH) correlations. This differentiates the CH₂ carbons (C2, C3) from the CH₃ carbons (methoxy, gem-dimethyl) and leaves C1 and C4 without correlations, confirming their quaternary nature.

-

¹H-¹³C HMBC: Acquire to map long-range correlations (²J_CH, ³J_CH). Specifically, identify the cross-peak between the methoxy protons and the C1 carbonyl carbon to validate the ester linkage intactness.

Logical Workflow for Structural Assignment

The following diagram illustrates the self-validating logic used to assign the NMR spectra of methyl 4-amino-4-methylpentanoate.

Caption: NMR structural assignment workflow demonstrating the integration of 1D and 2D techniques.

References

- Title: WO2013134660A1 - 4-hydroxy-isoquinoline compounds as HIF hydroxylase inhibitors Source: Google Patents URL

- Title: WO2023220715A1 - Oxoindolinyl amide derivatives for inhibiting NLRP3 and uses thereof Source: Google Patents URL

- Title: CA2866556C - 4-hydroxy-isoquinoline compounds as HIF hydroxylase inhibitors Source: Google Patents URL

-

Title: A Convenient Synthesis of Amino Acid Methyl Esters Source: MDPI Molecules URL: [Link]

Sources

- 1. WO2013134660A1 - 4 -hydroxy- isoquinoline compounds as hif hydroxylase inhibitors - Google Patents [patents.google.com]

- 2. WO2023220715A1 - Oxoindolinyl amide derivatives for inhibiting nlrp3 and uses thereof - Google Patents [patents.google.com]

- 3. CA2866556C - 4 -hydroxy-isoquinoline compounds as hif hydroxylase inhibitors - Google Patents [patents.google.com]

- 4. A Convenient Synthesis of Amino Acid Methyl Esters [mdpi.com]

Application Note: Structural Elucidation of Methyl 4-Amino-4-Methylpentanoate via Fourier-Transform Infrared (FTIR) Spectroscopy

Abstract & Introduction

Methyl 4-amino-4-methylpentanoate is a non-proteinogenic amino acid ester with potential applications in synthetic chemistry and drug development as a building block for novel peptides and small molecules. Its unique structure, featuring a quaternary carbon bonded to a primary amine, presents a distinct profile for analytical characterization. Fourier-Transform Infrared (FTIR) spectroscopy is a rapid, non-destructive, and highly effective analytical technique for identifying the functional groups within a molecule, making it an indispensable tool for confirming the identity and purity of such compounds.[1][2]

This application note provides a comprehensive guide to the FTIR analysis of methyl 4-amino-4-methylpentanoate. It outlines the theoretical basis for its characteristic spectral features, provides detailed protocols for sample preparation and data acquisition, and offers a framework for accurate spectral interpretation. This document is intended for researchers and scientists in chemical synthesis and pharmaceutical development who require a robust method for structural verification.

Scientific Principles: Vibrational Spectroscopy of an Amino Ester

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which induces vibrations in its covalent bonds.[3] Each type of bond (e.g., C=O, N-H, C-H) vibrates at a characteristic frequency, resulting in an absorption peak at a specific wavenumber (cm⁻¹) in the IR spectrum. The resulting spectrum serves as a unique molecular "fingerprint".[3][4]

For methyl 4-amino-4-methylpentanoate, the key functional groups that produce distinct and identifiable absorption bands are:

-

Primary Amine (-NH₂): This group is characterized by N-H stretching and bending vibrations.

-

Methyl Ester (-COOCH₃): This group is defined by a strong carbonyl (C=O) stretch and two distinct C-O stretches.

-

Alkyl Backbone (C-H): The saturated hydrocarbon structure gives rise to characteristic C-H stretching and bending modes.

By analyzing the presence, position, and intensity of these bands, one can confidently confirm the molecular structure.

Predicted FTIR Spectral Features of Methyl 4-Amino-4-Methylpentanoate

The structure of methyl 4-amino-4-methylpentanoate contains several key functional groups, each with predictable vibrational modes. The primary amine (-NH₂) and the methyl ester group (-C(=O)OCH₃) are the most prominent.

Primary Amine (-NH₂) Vibrations

A primary amine (R-NH₂) is distinguished by the presence of two N-H bonds. This leads to two distinct stretching vibrations in the 3500-3300 cm⁻¹ region: an asymmetric stretch at a higher frequency and a symmetric stretch at a lower frequency.[5][6] Additionally, a characteristic N-H scissoring (bending) vibration appears in the 1650-1580 cm⁻¹ range.[7][6] A broad N-H wagging band may also be observed between 910-665 cm⁻¹.[7]

Methyl Ester (-COOCH₃) Vibrations

The ester functional group is readily identified by its very strong and sharp carbonyl (C=O) stretching absorption. For aliphatic esters like the target molecule, this peak is expected between 1750-1735 cm⁻¹.[8][9] Furthermore, esters exhibit two characteristic C-O stretching bands in the 1300-1000 cm⁻¹ region, often referred to as the "Rule of Three" along with the C=O stretch.[8][10] One band, from the C-C-O linkage, is typically found between 1300-1150 cm⁻¹, while the other, from the O-C-C linkage, appears between 1150-1000 cm⁻¹.[9][10]

Alkyl (C-H) Vibrations

The molecule's saturated alkyl backbone will produce C-H stretching vibrations from its methyl (-CH₃) and methylene (-CH₂) groups. These are typically observed in the 3000-2850 cm⁻¹ range.[11][12] C-H bending vibrations for these groups will also be present in the fingerprint region, specifically around 1470-1350 cm⁻¹.[12] The presence of a gem-dimethyl group (two methyl groups on the same carbon) may result in a characteristic doublet in the 1390-1370 cm⁻¹ region.[13]

Summary of Expected Absorption Bands

The following table summarizes the anticipated vibrational frequencies for methyl 4-amino-4-methylpentanoate.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |

| ~3400 & ~3300 | Primary Amine (-NH₂) | Asymmetric & Symmetric N-H Stretch | Medium, Sharp (two peaks) |

| 3000 - 2850 | Alkyl (-CH₃, -CH₂) | C-H Stretch | Medium to Strong |

| 1750 - 1735 | Ester (C=O) | C=O Stretch | Strong, Sharp |

| 1650 - 1580 | Primary Amine (-NH₂) | N-H Bend (Scissoring) | Medium to Strong, Broad |

| 1470 - 1350 | Alkyl (-CH₃, -CH₂) | C-H Bend | Medium |

| 1300 - 1150 | Ester (C-O) | Asymmetric C-O Stretch | Strong, Broad |

| 1150 - 1000 | Ester (C-O) | Symmetric C-O Stretch | Strong, Broad |

| 910 - 665 | Primary Amine (-NH₂) | N-H Wag | Medium, Broad |

Experimental Protocols

This section details the methodologies for analyzing a liquid sample of methyl 4-amino-4-methylpentanoate using two common FTIR sampling techniques: Attenuated Total Reflectance (ATR) and the neat liquid film method.

Instrumentation & General Setup

-

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer capable of scanning the mid-IR region (4000-400 cm⁻¹).

-

Detector: A standard deuterated triglycine sulfate (DTGS) detector is suitable.

-

Environment: The instrument should be situated in a controlled environment with stable temperature and low humidity to minimize interference from atmospheric water and CO₂.

Protocol 1: Attenuated Total Reflectance (ATR) Method

The ATR method is often preferred for its simplicity, speed, and lack of sample preparation.[14] It is ideal for analyzing liquids directly.[15]

Methodology:

-

Crystal Cleaning: Before analysis, thoroughly clean the ATR crystal (typically diamond or ZnSe) surface. Wipe with a lint-free swab soaked in a volatile solvent like isopropanol or ethanol and allow it to dry completely.

-

Background Spectrum: With the clean, empty ATR accessory in place, acquire a background spectrum. This scan measures the ambient environment (atmosphere, instrument optics) and will be automatically subtracted from the sample spectrum. A typical setting is 16-32 scans at a resolution of 4 cm⁻¹.

-

Sample Application: Place a single drop of methyl 4-amino-4-methylpentanoate directly onto the center of the ATR crystal, ensuring the crystal surface is fully covered.

-

Data Acquisition: Collect the sample spectrum using the same parameters as the background scan.

-

Cleaning: After the measurement, clean the sample from the ATR crystal using a suitable solvent and a soft, lint-free wipe.

Causality Note: The background scan is critical for removing spectral contributions from atmospheric CO₂ (sharp peaks ~2350 cm⁻¹) and water vapor (complex bands in the 3700-3500 cm⁻¹ and 1800-1400 cm⁻¹ regions), ensuring that the final spectrum contains only information from the sample.

Protocol 2: Neat Liquid Film (Salt Plate) Method

This traditional transmission method sandwiches a thin film of the liquid sample between two infrared-transparent salt plates (e.g., KBr or NaCl).[16][17]

Methodology:

-

Plate Inspection: Ensure the salt plates are clean, dry, and free from scratches. Handle them only by the edges to avoid transferring moisture from your fingers. Salt plates are hygroscopic and can be damaged by water.

-

Background Spectrum: Place the empty, assembled sample holder into the spectrometer and acquire a background spectrum (16-32 scans, 4 cm⁻¹ resolution).

-

Sample Application: Place one salt plate on a clean, dry surface. Apply 1-2 drops of methyl 4-amino-4-methylpentanoate to the center of the plate.[16][17]

-

Film Formation: Carefully place the second salt plate on top and gently rotate it a quarter turn to spread the liquid into a thin, uniform film without air bubbles.[16]

-

Data Acquisition: Mount the "sandwich" plates onto the sample holder and place it in the spectrometer. Acquire the sample spectrum using the same parameters as the background.

-

Cleaning: Disassemble the plates immediately after use. Thoroughly clean them by wiping with a dry tissue, followed by rinsing with a dry, volatile solvent (e.g., anhydrous chloroform or isopropanol) in a fume hood. Store the cleaned plates in a desiccator.

Causality Note: The thickness of the liquid film is crucial. If the film is too thick, the strongest absorption bands may be "totally absorbing" (flat-topped at 0% transmittance), obscuring useful information. If too thin, weaker bands may not be detectable. Adjust the amount of sample as needed.

Data Processing and Interpretation Workflow

A systematic approach is required for accurate interpretation of the resulting FTIR spectrum.[4]

Diagram 1: General workflow for FTIR analysis from sample preparation to spectral interpretation.

Interpretation Steps:

-

Functional Group Region (4000-1500 cm⁻¹): Begin analysis in this region. Look for the key peaks identified in Table 1. The presence of the dual N-H stretches and the strong C=O stretch are primary indicators of success.

-

Fingerprint Region (1500-500 cm⁻¹): This region contains complex vibrations, including C-C, C-O, and C-N single bond stretches and various bending modes, that are unique to the molecule as a whole.[12] The C-O ester stretches and N-H wagging bands are found here. This region is critical for confirming the exact identity of the compound by comparing it to a known reference spectrum.[4]

-

Validation: Compare the positions and relative intensities of the observed peaks with the predicted values. For definitive identification, the obtained spectrum should be matched against a spectral library database (e.g., NIST, SDBS) if a reference spectrum for methyl 4-amino-4-methylpentanoate is available.

Conclusion

FTIR spectroscopy provides a definitive and efficient method for the structural confirmation of methyl 4-amino-4-methylpentanoate. By identifying the characteristic vibrational frequencies of the primary amine and methyl ester functional groups, researchers can rapidly verify the identity and assess the purity of their synthesized material. The protocols detailed in this note, particularly the ATR method, offer a streamlined workflow suitable for high-throughput screening and routine quality control in both research and industrial settings.

References

- Sample preparation for FT-IR. (n.d.). University of Colorado Boulder.

- IR Spectroscopy Tutorial: Amines. (n.d.). University of Calgary.

- IR Spectroscopy Tutorial: Esters. (n.d.). University of Calgary.

- Spectroscopy of Amines. (2023, September 20). OpenStax.

- INFRARED SPECTROSCOPY. (n.d.). St. Paul's Cathedral Mission College.

- Sampling Techniques for FTIR Spectroscopy. (n.d.). JASCO Inc.

- Difference between Primary Secondary and Tertiary Amines Via FTIR. (2023, December 25). Chemistry Stack Exchange.

- Sample Preparation for FTIR Analysis. (2024, May 31). Drawell.

- Infrared Spectrometry. (n.d.). Michigan State University Department of Chemistry.

- The C=O Bond, Part VI: Esters and the Rule of Three. (2018, July 1). Spectroscopy Online.

- Interpreting Infrared Spectra. (n.d.). Specac Ltd.

- How to Interpret FTIR Results: A Beginner's Guide. (2025, March 21). Technology Networks.

- IR Spectroscopy of Hydrocarbons. (n.d.). University course material.

- How to prepare a liquid sample for FTIR spectrum?. (2021, January 24). ResearchGate.

- Interpreting Infrared Spectra. (2023, November 6). Chemistry LibreTexts.

- Infrared Spectra of Some Common Functional Groups. (2020, May 30). Chemistry LibreTexts.

- FTIR Analysis Beginner's Guide: Interpreting Results. (2018, July 16). Innovatech Labs.

- Mastering FTIR Spectroscopy: Sample Preparation and Data Analysis. (2024, November 14). Labindia Analytical.

- N-H Stretching and Bending Vibrations. (2023, January 11). YouTube.

Sources

- 1. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]

- 2. labindia-analytical.com [labindia-analytical.com]

- 3. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 4. azooptics.com [azooptics.com]

- 5. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 6. spcmc.ac.in [spcmc.ac.in]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. uobabylon.edu.iq [uobabylon.edu.iq]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. youtube.com [youtube.com]

- 14. jascoinc.com [jascoinc.com]

- 15. drawellanalytical.com [drawellanalytical.com]

- 16. eng.uc.edu [eng.uc.edu]

- 17. researchgate.net [researchgate.net]

"protocol for N-protection of methyl 4-amino-4-methylpentanoate"

Application Note: Optimized Strategies for N-Protection of Sterically Hindered Amino Esters

Executive Summary

This guide details the protocol for the N-protection of methyl 4-amino-4-methylpentanoate , a sterically congested amino ester. Unlike unhindered primary amines, this substrate presents two specific challenges:

-

Steric Hindrance: The amine is attached to a tertiary carbon (gem-dimethyl group), significantly retarding nucleophilic attack on protecting group reagents.[1]

-

Lactamization Risk: The gem-dimethyl group exerts a Thorpe-Ingold effect, accelerating the rate of intramolecular cyclization to form 3,3-dimethyl-2-pyrrolidone if the free amine is left unmasked in solution.

This protocol prioritizes the Boc (tert-butoxycarbonyl) group due to its stability and widespread utility, with a secondary protocol for Cbz (benzyloxycarbonyl) protection.[1]

Strategic Analysis & Mechanistic Insight

The Gem-Dimethyl Challenge

Standard protocols for N-Boc protection (e.g.,

-

Solution: We utilize 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst.[1] DMAP attacks

to form an N-acylpyridinium salt, which is a much smaller and more electrophilic species than the anhydride itself, allowing it to penetrate the steric shield of the amine.[1]

Prevention of Cyclization

The methyl ester is stable to the mild base conditions used here. However, to prevent lactamization, the reaction must be run at high concentration to favor intermolecular protection over intramolecular cyclization, and the workup must avoid strong heating of the free amine phase.[1]

Experimental Workflow Visualization

The following decision tree outlines the logic for selecting the protection strategy based on substrate constraints.

Figure 1: Decision logic for protecting sterically hindered amino esters, highlighting the critical in-situ neutralization step to minimize side reactions.

Protocol A: Catalytic N-Boc Protection (Gold Standard)

This method is optimized for high yield and suppression of side products.

Materials

| Reagent | Equiv. | Role |

| Methyl 4-amino-4-methylpentanoate (HCl salt) | 1.0 | Substrate |

| Di-tert-butyl dicarbonate ( | 1.5 | Protecting Group Source |

| Triethylamine ( | 2.5 | Base (Neutralization) |

| 4-Dimethylaminopyridine (DMAP) | 0.1 | Nucleophilic Catalyst |

| Dichloromethane (DCM) | 10 vol | Solvent (Anhydrous) |

Step-by-Step Methodology

-

Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

-

Solvation: Suspend the amino ester hydrochloride salt (1.0 equiv) in anhydrous DCM (10 mL per gram of substrate).

-

Note: The salt will not fully dissolve initially.

-

-

Neutralization: Cool the mixture to 0°C (ice bath). Add

(2.5 equiv) dropwise.[1]-

Observation: The solution will clear as the free amine is liberated, though amine hydrochloride salts of

may precipitate.[1]

-

-

Catalyst Addition: Add DMAP (0.1 equiv) in one portion.

-

Reagent Addition: Add

(1.5 equiv) dissolved in a minimum amount of DCM dropwise over 15 minutes.-